6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
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Overview
Description
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (BBT) is a heterocyclic compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BBT is a synthetic compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood. However, it has been proposed that 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activity. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also a synthetic compound that can be easily synthesized using various methods. However, the limitations of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potential toxicity and lack of specificity for certain target cells.
Future Directions
There are several future directions for 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to investigate the potential use of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail to better understand its biochemical and physiological effects. Furthermore, the development of more specific 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives may provide a more targeted approach for the treatment of specific diseases.
Synthesis Methods
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the copper-catalyzed N-arylation reaction. The most common method for synthesizing 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2-aminothiophenol with 6-bromo-2-chloroimidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Scientific Research Applications
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
properties
CAS RN |
149210-30-0 |
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Product Name |
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Molecular Formula |
C10H5BrN2O2S |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
InChI Key |
YRLYCORSJSVZKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
synonyms |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |
Origin of Product |
United States |
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